molecular formula C9H9BrN2 B1517419 5-Bromo-1,7-dimethyl-1H-indazole CAS No. 1092352-34-5

5-Bromo-1,7-dimethyl-1H-indazole

Cat. No. B1517419
M. Wt: 225.08 g/mol
InChI Key: LKDVGRQGTBBLIS-UHFFFAOYSA-N
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Description

5-Bromo-1,7-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1092352-34-5 . It has a molecular weight of 225.09 and is a solid at room temperature .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Bromo-1,7-dimethyl-1H-indazole, has been a subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,7-dimethyl-1H-indazole consists of a bromine atom attached to the 5th carbon of the indazole ring and two methyl groups attached to the 1st and 7th carbons .


Physical And Chemical Properties Analysis

5-Bromo-1,7-dimethyl-1H-indazole is a solid at room temperature . It has a predicted boiling point of 311.9±22.0 °C and a predicted density of 1.53±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Derivatives

5-Bromo-1,7-dimethyl-1H-indazole serves as a key intermediate in the synthesis of various chemical derivatives due to its reactive bromo and indazole groups. For example, it participates in Buchwald reactions with a range of amines to generate novel derivatives, underlining its utility in constructing complex molecules for further research and development (Slade et al., 2009). Moreover, efficient and scalable chemical approaches have been developed for the synthesis of 3,5,7-trisubstituted 1H-indazoles using 5-Bromo-1,7-dimethyl-1H-indazole as a key intermediate, which was identified as a potent inhibitor of IKK2, demonstrating the compound's significance in medicinal chemistry (Lin et al., 2008).

Medicinal Chemistry and Therapeutic Targets

In medicinal chemistry, derivatives of 5-Bromo-1,7-dimethyl-1H-indazole have shown potential as therapeutic agents. For instance, certain derivatives have been evaluated for their inhibitory effect against α-glucosidase activity and for antioxidant potential, showing significant to moderate activities which could have implications for treating diseases such as diabetes and oxidative stress-related disorders (Mphahlele et al., 2020). Another study developed novel bromodomain inhibitors using the 1H-indazol-4,7-dione scaffold, derived from 5-Bromo-1,7-dimethyl-1H-indazole, demonstrating the compound's relevance in targeting protein-protein interactions involved in gene regulation and cancer proliferation (Yoo et al., 2018).

Supramolecular Chemistry and Structural Studies

The supramolecular structure of NH-indazoles, including derivatives of 5-Bromo-1,7-dimethyl-1H-indazole, has been studied to understand the effects of fluorination on their structural properties. These studies provide insights into the tautomeric forms, hydrogen bonding, and crystal packing of indazole derivatives, which are crucial for designing materials with specific physical and chemical properties (Teichert et al., 2007).

Safety And Hazards

5-Bromo-1,7-dimethyl-1H-indazole has been classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-1,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-11-12(2)9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDVGRQGTBBLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653352
Record name 5-Bromo-1,7-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-dimethyl-1H-indazole

CAS RN

1092352-34-5
Record name 5-Bromo-1,7-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.11 g (10.0 mmol) 5-bromo-7-methyl-1H-indazole and 1.20 g (10.7 mmol) potassium-tert-butoxide in 50 mL THF were stirred overnight with 0.700 mL (11.2 mmol) iodomethane at RT. Then the precipitate was filtered off and the filtrate was evaporated down i. vac. The residue was purified by flash chromatography.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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